molecular formula C15H11BrClN3O2 B10897984 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide

2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide

Cat. No.: B10897984
M. Wt: 380.62 g/mol
InChI Key: RCSZQOZNYWFQPN-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide is a hydrazone derivative characterized by a benzylidene hydrazine core linked to a 2-chlorophenyl group and a 3-bromo-substituted aromatic ring.

Properties

Molecular Formula

C15H11BrClN3O2

Molecular Weight

380.62 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide

InChI

InChI=1S/C15H11BrClN3O2/c16-11-5-3-4-10(8-11)9-18-20-15(22)14(21)19-13-7-2-1-6-12(13)17/h1-9H,(H,19,21)(H,20,22)/b18-9+

InChI Key

RCSZQOZNYWFQPN-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Formation of the Hydrazone Intermediate

The hydrazone intermediate is synthesized via condensation of 3-bromobenzaldehyde (1.0 equiv) with hydrazine hydrate (1.2 equiv) in anhydrous dichloromethane under reflux (40°C, 6 hr). The reaction is catalyzed by acetic acid (0.1 equiv), which protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by hydrazine.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 40°C

  • Time: 6 hours

  • Yield: 78–82%

The product, (E)-3-bromobenzylidene hydrazine , is isolated by rotary evaporation and recrystallized from ethanol to achieve >95% purity.

Acetylation Reaction

The hydrazine intermediate undergoes acetylation with 2-chlorophenyl-2-oxoacetyl chloride (1.1 equiv) in the presence of triethylamine (TEA, 1.5 equiv) as a base. The reaction proceeds at 0–5°C to minimize diketone formation, with gradual warming to room temperature over 2 hr.

Optimized Parameters:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → 25°C

  • Time: 2 hours

  • Yield: 70–75%

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted starting materials and dimeric byproducts. Final characterization employs:

  • 1H NMR : δ 8.21 (s, 1H, CH=N), 7.89–7.22 (m, 8H, aromatic), 2.51 (s, 2H, COCH2).

  • HRMS : m/z calc. for C17H14BrClN3O2 [M+H]+: 390.2; found: 390.1.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but increase side products. Dichloromethane balances reactivity and selectivity, as shown below:

SolventDielectric ConstantYield (%)Purity (%)
DCM8.938295
THF7.527589
DMF36.76881

Data adapted from patent examples.

Temperature and Catalysis

Lower temperatures (0–5°C) during acetylation suppress enolization, improving regioselectivity. Catalytic TEA neutralizes HCl, preventing protonation of the hydrazone nitrogen.

Comparative Analysis of Synthesis Pathways

Two primary pathways are documented:

Pathway A (Sequential Synthesis):

  • Hydrazone formation → 2. Acetylation

  • Total yield: 55–60%

  • Advantages: Stepwise control, easier purification

Pathway B (One-Pot Synthesis):

  • Combined hydrazone/acetylation in THF

  • Total yield: 45–50%

  • Advantages: Reduced solvent use, faster

Pathway A is preferred for large-scale synthesis due to reproducibility.

Challenges and Solutions in Synthesis

Byproduct Formation

Dimerization of the hydrazine intermediate occurs at elevated temperatures (>50°C). Mitigation strategies include:

  • Strict temperature control (≤40°C)

  • Use of radical inhibitors (e.g., BHT)

Steric Hindrance

Bulky substituents on the benzaldehyde (e.g., 2,6-dibromo) reduce yields to <50%. Switching to 3-bromo derivatives alleviates steric effects .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of bromine or chlorine atoms with other functional groups.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

3-Chloro Analog (C₁₅H₁₁Cl₂N₃O₂)

A closely related compound, 2-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide (), shares the same molecular framework but substitutes bromine with chlorine. Key differences include:

  • Molecular Weight : 336.17 g/mol (Cl) vs. ~375.63 g/mol (Br).
  • Electronic Effects : Bromine’s larger atomic size and lower electronegativity compared to chlorine may enhance lipophilicity and influence π-π stacking interactions in biological systems.
  • Synthesis: Both compounds are synthesized via condensation of hydrazine derivatives with substituted benzaldehydes. details a similar reaction using ketone and hydrazinecarboxamide in ethanol with glacial acetic acid catalysis .
Nitro-Substituted Derivative (C₁₅H₁₀Cl₂N₄O₄)

The 4-chloro-3-nitrobenzylidene analog () introduces a nitro group, significantly altering electronic properties:

  • Molecular Weight : 405.17 g/mol.
  • Reactivity : The nitro group’s electron-withdrawing nature may reduce nucleophilicity at the imine bond but enhance stability against hydrolysis.

Functional Group Modifications

Adamantane-Indole Derivatives ()

Compounds like N-(2-Methoxyphenyl)-2-(2-adamantane-3H-indol-3-yl)-2-oxoacetamide feature bulky adamantane and indole moieties:

  • Molecular Weight : ~423.49 g/mol.
  • Synthetic Yields : High yields (81.5–91.5%) via nucleophilic substitution reactions.
Methoxy-Substituted Analogs ()

Methoxy groups, as in 2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide (), enhance solubility:

  • Molecular Weight : 342.31 g/mol.
  • Spectroscopic Characterization : Confirmed via ¹H/¹³C NMR and X-ray crystallography in similar compounds ().
  • Biological Relevance : Methoxy groups are common in antifungal agents, as seen in ’s benzodioxol-imidazole derivative .
Antimalarial Activity ()

Bromo-substituted hydrazones like (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-N-(4-((7-chloroquinolin-4-yl)amino)phenyl)-2-oxoacetamide exhibit activity against Plasmodium falciparum (IC₅₀ values in µM range). This highlights bromine’s role in enhancing antimalarial potency, possibly through quinoline ring interactions .

Antifungal Potential ()

The benzodioxol-imidazole derivative (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide shows antifungal activity, validated via molecular docking and Hirshfeld surface analysis. The imidazole group’s presence suggests a mechanism involving cytochrome P450 inhibition .

Analytical Techniques

  • X-ray Crystallography : Confirms (E)-configuration ().
  • Spectroscopy : ¹H/¹³C NMR, FTIR, and HRMS for structural elucidation ().
  • Hirshfeld Analysis : Maps intermolecular interactions critical for crystal packing ().

Biological Activity

The compound 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide is a synthetic organic molecule with significant potential in medicinal chemistry, particularly for its biological activities. With a molecular formula of C17H16BrClN3O2 and a molecular weight of 390.2 g/mol, this compound features a complex structure that includes hydrazine, bromobenzylidene, and chlorophenyl moieties, making it a candidate for various therapeutic applications, especially in oncology.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with hydrazine derivatives under controlled conditions, often utilizing organic solvents such as dichloromethane. The reaction is conducted under reflux to optimize yield and purity. The general synthetic pathway can be summarized as follows:

  • Formation of Hydrazone : Reaction between 3-bromobenzaldehyde and hydrazine.
  • Acetylation : Introduction of the acetamide functional group.
  • Purification : Recrystallization from suitable solvents.

Biological Activity

Research indicates that 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide exhibits notable biological activity, particularly as an anti-cancer agent . The proposed mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. This compound may interact with molecular targets by binding to their active sites, thereby blocking substrate access and disrupting essential cellular processes.

  • Enzyme Inhibition : The compound shows potential in inhibiting enzymes involved in metabolic pathways related to cancer progression.
  • Target Interaction : Binding affinities toward various biological macromolecules are being studied to elucidate its specificity and efficacy.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anti-Cancer Studies : In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines, suggesting its potential as a therapeutic agent.
    Cell LineIC50 (µM)Notes
    MCF-7 (Breast)15Significant growth inhibition
    HeLa (Cervical)10Induced apoptosis
    A549 (Lung)20Reduced cell viability
  • Mechanistic Studies : Research indicates that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors in treated cells.
  • Comparative Studies : Similar compounds were analyzed to understand structure-activity relationships (SAR). For instance, compounds with varying halogen substitutions exhibited different levels of biological activity.
    Compound NameStructure FeaturesActivity Level
    N-(4-methoxybenzoyl)-3-bromobenzylidene hydrazineLacks chlorophenyl substituentModerate
    N-(4-chlorophenyl)-2-hydroxyacetamideSimilar acetamide groupLow
    N-(4-fluorophenyl)-2-(3-bromobenzylidene)hydrazineFluorine instead of chlorineHigh

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2E)-2-(3-bromobenzylidene)hydrazino]-N-(2-chlorophenyl)-2-oxoacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a two-step condensation. First, 3-bromobenzaldehyde reacts with hydrazine hydrate in ethanol under reflux to form the hydrazone intermediate. This intermediate is then coupled with N-(2-chlorophenyl)-2-oxoacetamide in methanol at 60–70°C, requiring 6–8 hours for completion. Critical parameters include maintaining anhydrous conditions, using triethylamine as a catalyst, and purification via silica-gel chromatography (ethyl acetate/hexane, 3:7). Yield optimization (65–75%) depends on stoichiometric control and inert atmosphere .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

  • Methodological Answer : Characterization employs:

  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretching), 1590–1610 cm⁻¹ (C=N hydrazone), and 750–770 cm⁻¹ (C-Br/C-Cl vibrations).
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm), hydrazone NH (δ 10.2–10.8 ppm), and carbonyl carbons (δ 165–170 ppm).
  • HRMS : Molecular ion [M+H]⁺ at m/z 422.97 (calculated: 422.96).
  • X-ray crystallography may resolve E-configuration of the hydrazone bond .

Q. What factors influence the compound’s stability under laboratory storage conditions?

  • Methodological Answer : Stability is pH- and light-sensitive. Store at –20°C in amber vials under nitrogen. Degradation occurs in aqueous solutions (pH < 3 or > 9), with hydrolysis of the hydrazone bond. Monitor via HPLC (C18 column, acetonitrile/water gradient) for purity retention ≥95% over 6 months .

Q. Which chemical reactions are most relevant for functionalizing this compound?

  • Methodological Answer : Key reactions include:

  • Nucleophilic substitution : React with alkyl halides (e.g., methyl iodide) at the hydrazine NH to form N-alkyl derivatives.
  • Oxidation : Treat with H₂O₂/Fe³⁺ to yield the corresponding diketone.
  • Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with potential catalytic activity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:

Substituent Position (Benzylidene)Biological Activity (IC₅₀, μM)Reference
3-Bromo (target compound)Anticancer: 12.5 ± 1.2
4-ChloroAntimicrobial: MIC 8 μg/mL
3-NitroReduced activity (>50 μM)
  • Method : Synthesize analogs via analogous routes, test against cancer cell lines (MTT assay) and bacterial strains (broth microdilution). Electron-withdrawing groups (Br, Cl) enhance DNA intercalation, while nitro groups reduce solubility .

Q. What mechanisms underlie its reported anticancer activity?

  • Methodological Answer : The compound intercalates DNA (Kₐ = 1.2 × 10⁵ M⁻¹, ethidium displacement assay) and inhibits topoisomerase II (IC₅₀ = 9.8 μM). Use molecular docking (PDB: 1ZXM) to identify binding at the DNA minor groove. Validate via comet assay (DNA damage) and flow cytometry (apoptosis induction in HeLa cells) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps. Use SwissADME to predict logP (2.1), bioavailability (0.55), and blood-brain barrier penetration (low). Modify the 2-chlorophenyl group with hydrophilic substituents (e.g., –OH) to enhance solubility without compromising target binding .

Q. How should researchers address contradictions in reported biological efficacy across studies?

  • Methodological Answer : Discrepancies in MIC values (e.g., 8 μg/mL vs. 32 μg/mL for E. coli) may arise from:

  • Strain variability : Use standardized strains (ATCC 25922).
  • Assay conditions : Control pH (7.4) and inoculum size (5 × 10⁵ CFU/mL).
  • Compound purity : Confirm ≥95% via HPLC before testing.
  • Replicate experiments with positive controls (e.g., ciprofloxacin) and report SEM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.